molecular formula C20H24N2O2 B1614241 4-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-48-7

4-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1614241
M. Wt: 324.4 g/mol
InChI Key: PVRKIXNUSRYKBV-UHFFFAOYSA-N
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Description

“4-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898783-45-4 . It has a molecular weight of 308.42 and its IUPAC name is (4-methylphenyl) {4- [ (4-methyl-1-piperazinyl)methyl]phenyl}methanone .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone” is represented by the linear formula: C20H24N2O . The InChI code for this compound is 1S/C20H24N2O/c1-16-3-7-18 (8-4-16)20 (23)19-9-5-17 (6-10-19)15-22-13-11-21 (2)12-14-22/h3-10H,11-15H2,1-2H3 .

Scientific Research Applications

UV Protection and Metabolism

Metabolism and Endocrine-disrupting Activity : The metabolism of Benzophenone-3, a compound similar to 4-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone, in liver microsomes has been studied, revealing its transformation into metabolites with varying estrogenic and anti-androgenic activities. This study suggests potential applications in understanding the metabolic pathways and endocrine effects of related compounds (Watanabe et al., 2015).

Environmental Impact

Environmental-friendly Adsorption Resins : Research on tertiary amine-functionalized adsorption resins for the removal of Benzophenone-4 from water showcases an environmentally friendly approach to mitigating the impact of such compounds in aquatic environments. The study highlights the potential of using novel polymeric resins in water treatment processes to adsorb harmful compounds (Zhou et al., 2018).

Photopolymerization

Nitroxide-Mediated Photopolymerization : A study on alkoxyamine bearing a chromophore group linked to the aminoxyl function, similar in structure to 4-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone, has been used as a photoiniferter. This compound decomposes under UV irradiation to generate radicals, demonstrating an application in initiating photopolymerization processes (Guillaneuf et al., 2010).

Safety And Hazards

While specific safety data for “4-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone” is not available, general safety measures for handling benzophenones include avoiding contact with skin and eyes, not breathing in dust, and keeping the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(4-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-16-3-5-17(6-4-16)20(23)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRKIXNUSRYKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642959
Record name (4-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone

CAS RN

898783-48-7
Record name Methanone, (4-methoxyphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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